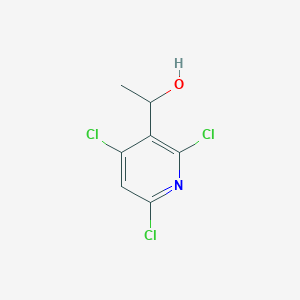

1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL

Description

Significance of Polysubstituted Pyridine (B92270) Derivatives in Synthetic Methodologies

Polysubstituted pyridine derivatives are of immense importance in a wide range of chemical disciplines, from medicinal chemistry to materials science. nih.govacs.org The arrangement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's properties, leading to the development of compounds with highly specific functions.

Numerous synthetic strategies have been developed to access these valuable structures, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions. nih.govrsc.org For instance, the Suzuki reaction has been effectively employed in the synthesis of polysubstituted pyridines by utilizing heteroaryl fluorosulfates as coupling partners, demonstrating chemoselectivity that allows for the stepwise introduction of different substituents. nih.gov The development of novel catalysts, such as nitrogen-doped graphene, has also enabled the efficient one-pot synthesis of these derivatives under solvent-free conditions. ingentaconnect.com

The versatility of polysubstituted pyridines is evident in their application as:

Pharmaceuticals: Many drugs contain a polysubstituted pyridine core, which is often essential for their biological activity.

Agrochemicals: These compounds are utilized in the development of new pesticides and herbicides.

Functional Materials: Their unique electronic properties make them suitable for applications in areas such as molecular electronics and chemosensors. nih.gov

The Role of Trichloropyridine Architectures in Mechanistic Investigations and Reaction Design

Trichloropyridine architectures are particularly valuable in the field of organic synthesis due to their distinct reactivity and the strategic placement of their chlorine atoms. These chlorine atoms can serve as leaving groups in nucleophilic substitution reactions or as directing groups in metal-catalyzed cross-coupling reactions, providing a versatile platform for the construction of more complex molecules.

The synthesis of various trichloropyridine isomers, such as 2,4,6-trichloropyridine (B96486) and 3,5,6-trichloropyridin-2-ol, has been a subject of significant research. google.comgoogleapis.comgoogle.com These compounds serve as crucial intermediates in the production of a number of agricultural pesticides. googleapis.com The study of their synthesis and reactivity provides valuable insights into reaction mechanisms and informs the design of new synthetic routes. For example, the preparation of 2,3,5-trichloropyridine (B95902) from the reduction of tetrachloropyridine highlights the importance of controlling reaction conditions to achieve selective dehalogenation. google.com

The presence of multiple chlorine atoms on the pyridine ring creates a unique electronic environment that can be exploited in various chemical transformations. The electron-withdrawing nature of the chlorine atoms makes the pyridine ring susceptible to nucleophilic attack, while also influencing the regioselectivity of further substitution reactions.

Contextualizing 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL within Contemporary Organic Synthesis Research

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential within the field of organic synthesis. The molecule combines the features of a trichloropyridine scaffold with a chiral secondary alcohol, a common functional group in asymmetric synthesis and medicinal chemistry.

The 2,4,6-trichloropyridine core provides a robust platform for a variety of chemical modifications. The chlorine atoms can be selectively replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The hydroxyl group of the ethan-1-ol substituent can be used for esterification, etherification, or oxidation to the corresponding ketone, further expanding the synthetic utility of the molecule.

Given the known applications of related pyridyl-ethanol derivatives in areas such as fungicide development, it is plausible that this compound could serve as a valuable building block for the synthesis of novel bioactive compounds. researchgate.net Its structural complexity and potential for diverse functionalization make it an intriguing target for future synthetic and medicinal chemistry research.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a multi-faceted approach involving precise chemical reactions to construct the molecule's distinct structure. The synthesis of this complex compound hinges on strategic carbon-carbon bond formation, stereoselective introduction of the alcohol group, and the application of environmentally conscious chemical practices.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl3NO |

|---|---|

Molecular Weight |

226.5 g/mol |

IUPAC Name |

1-(2,4,6-trichloropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H6Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2-3,12H,1H3 |

InChI Key |

RVSREINDRJCVGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C(C=C1Cl)Cl)Cl)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 1 2,4,6 Trichloropyridin 3 Yl Ethan 1 Ol

Nucleophilic Aromatic Substitution Pathways on Polychlorinated Pyridines

The 2,4,6-trichloropyridine (B96486) core of the title compound is highly activated towards nucleophilic aromatic substitution (SNAr). The pyridine (B92270) nitrogen, being more electronegative than carbon, along with the inductive and resonance effects of the three chlorine atoms, significantly lowers the electron density of the aromatic ring. This activation facilitates the attack of nucleophiles, a reaction that is typically unfavorable for electron-rich aromatic systems like benzene. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov The first step, which is generally the rate-determining step, involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. researchgate.net This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atom being particularly effective when the attack occurs at the C2, C4, or C6 positions (ortho and para to the nitrogen). stackexchange.com In the second step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. wikipedia.org

For 1-(2,4,6-trichloropyridin-3-yl)ethan-1-ol, nucleophilic attack is expected to occur preferentially at the C2, C4, or C6 positions. The ethan-1-ol substituent at the C3 position will exert a steric and electronic influence on the relative reactivity of these sites.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. msu.edu This makes them potent nucleophiles and strong bases. libretexts.org In the context of SNAr reactions with this compound, an organometallic reagent (R-M) would act as the nucleophile, attacking one of the chloro-substituted carbon atoms.

The mechanism follows the general SNAr pathway:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks an electron-deficient carbon atom (C2, C4, or C6) of the trichloropyridine ring. This forms a tetrahedral Meisenheimer-like intermediate.

Chloride Elimination: The intermediate collapses, expelling a chloride ion as the leaving group and re-establishing the aromatic ring, resulting in a new carbon-carbon bond.

A critical consideration is the high basicity of organometallic reagents. libretexts.org The hydroxyl proton of the ethan-1-ol group is acidic and would be readily abstracted by the organometallic reagent in a competing acid-base reaction. This would consume one equivalent of the reagent and form a metal alkoxide. To achieve nucleophilic substitution on the ring, an excess of the organometallic reagent would be required. The first equivalent would deprotonate the alcohol, and subsequent equivalents would act as the nucleophile for the SNAr reaction.

The regioselectivity of the attack (C2 vs. C4 vs. C6) would be influenced by a combination of electronic and steric factors. The C2 and C6 positions are electronically similar, but the C3-ethan-1-ol substituent presents a steric barrier that may hinder attack at the adjacent C2 position, potentially favoring substitution at the C6 or C4 positions. Research on 3-substituted 2,6-dichloropyridines has shown that bulky substituents at the 3-position can indeed direct nucleophilic attack towards the less hindered 6-position. researchgate.net

Electron-Withdrawing Groups (EWGs): The three chlorine atoms and the ring nitrogen act as powerful EWGs. They stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. masterorganicchemistry.comlibretexts.org

Substituent Position: The rate enhancement is most pronounced when EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the activating group (or, in this case, the nitrogen atom). stackexchange.comlibretexts.org All three chlorine atoms in the title compound are in these activating positions.

The Ethan-1-ol Substituent: The 1-hydroxyethyl group at the C3 position is generally considered a weak electron-donating group through induction. Such groups typically decrease the rate of SNAr reactions by slightly destabilizing the anionic intermediate. ias.ac.in However, its effect is likely to be minor compared to the powerful activating effects of the three chlorine atoms and the ring nitrogen. Its primary influence may be steric, affecting the regioselectivity of substitution as discussed previously. researchgate.net

The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. This "element effect" is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.com

| Substituent Type | Example on Pyridine Ring | Electronic Effect | Effect on Meisenheimer Intermediate | Overall Effect on Reaction Rate |

|---|---|---|---|---|

| Strongly Activating (EWG) | -NO₂ | -I, -R | Strongly Stabilizing | Greatly Increases |

| Activating (Halogen) | -Cl | -I, +R | Stabilizing | Increases |

| Heteroatom in Ring | Pyridine Nitrogen | -I, -R | Strongly Stabilizing | Greatly Increases (vs. Benzene) |

| Weakly Deactivating (EDG) | -CH(OH)CH₃ | +I | Weakly Destabilizing | Slightly Decreases |

Proton Transfer and Acid-Base Catalysis in Alcohol-Containing Pyridine Systems

The juxtaposition of the basic pyridine nitrogen and the acidic hydroxyl group within the same molecule allows for the possibility of intramolecular proton transfer and acid-base catalysis. The equilibrium of this proton transfer is dictated by the relative acidity of the hydroxyl proton and the pyridinium (B92312) proton.

For this compound, the electronic landscape is heavily skewed by the three chlorine atoms. Their powerful electron-withdrawing (-I) effect drastically reduces the electron density on the pyridine nitrogen, making it a significantly weaker base than unsubstituted pyridine. Consequently, the pKa of its conjugate acid (the N-protonated form) is substantially lower.

This has two main implications:

Equilibrium Position: The equilibrium for intramolecular proton transfer will lie heavily towards the neutral form, where the proton resides on the oxygen atom. The formation of the zwitterionic tautomer (with a protonated nitrogen and an alkoxide) is highly unfavorable due to the low basicity of the nitrogen.

Catalysis: Pyridine and its derivatives can act as catalysts in reactions involving alcohols, often by deprotonating the hydroxyl group to form a more reactive alkoxide. nih.gov However, the severely diminished basicity of the trichloropyridine nitrogen in the title compound makes it a very poor catalyst for this purpose. It is unlikely to effectively deprotonate its own alcohol substituent or other alcohol molecules in an intermolecular fashion under neutral or weakly acidic conditions. Any catalytic activity would likely require the presence of a much stronger external base to deprotonate the alcohol, with the pyridine nitrogen remaining largely unprotonated.

Advanced Spectroscopic and Structural Elucidation of 1 2,4,6 Trichloropyridin 3 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure and conformation of 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of its stereochemistry and dynamic behavior can be established.

Elucidating Stereoisomeric Configurations and Dynamics

The structure of this compound features a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. NMR spectroscopy is pivotal in confirming the connectivity and exploring the conformational preferences of the ethan-1-ol substituent relative to the trichloropyridine ring.

¹H NMR spectroscopy would provide key insights. The single proton on the pyridine (B92270) ring is expected to appear as a singlet in the aromatic region. The methine proton (CH-OH) of the ethanol (B145695) side chain would likely appear as a quartet, coupled to the three protons of the adjacent methyl group, which in turn would present as a doublet. The hydroxyl proton's chemical shift would be variable, depending on solvent and concentration, due to hydrogen bonding effects.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the five carbons of the trichloropyridine ring and the two carbons of the ethanol side chain. The chemical shifts are influenced by the electronegative chlorine and nitrogen atoms, leading to characteristic downfield shifts for the ring carbons.

Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons, which is crucial for conformational analysis. mdpi.com Irradiation of the methine proton could show an NOE with the pyridine ring proton, helping to establish the preferred rotational conformation (rotamer) around the C-C bond connecting the side chain to the ring. The presence of a chiral center can induce diastereotopism in nearby protons if the molecule is placed in a chiral environment, which can also be studied by NMR. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted pyridines and secondary alcohols.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Pyridine C-H | ~7.5 - 8.0 | ~120 - 125 | Singlet (s) | The sole proton on the highly substituted pyridine ring. |

| Pyridine C-Cl (C2, C4, C6) | - | ~145 - 155 | - | Carbons directly bonded to chlorine atoms are significantly deshielded. |

| Pyridine C-N (C2, C6) | - | ~150 - 160 | - | Carbons adjacent to the ring nitrogen. |

| Pyridine C-C (C3) | - | ~130 - 135 | - | Carbon atom attached to the ethanol side chain. |

| CH-OH | ~4.8 - 5.2 | ~65 - 70 | Quartet (q) | Chiral center; chemical shift is sensitive to the electronic environment. |

| CH₃ | ~1.4 - 1.6 | ~23 - 27 | Doublet (d) | Coupled to the adjacent methine proton. |

| O-H | Variable (e.g., 2.0 - 4.0) | - | Broad Singlet (br s) | Shift and broadening are highly dependent on solvent, concentration, and temperature. |

Intermolecular Interactions via NMR Chemical Shift Perturbations

NMR chemical shift perturbation (CSP) is a sensitive method for studying non-covalent intermolecular interactions, such as hydrogen bonding. duke.edu The chemical shift of a proton involved in hydrogen bonding, like the hydroxyl (O-H) proton of this compound, is particularly responsive to its environment. nih.gov

By performing a titration experiment—for example, by systematically varying the concentration of the compound or by adding a known hydrogen-bond acceptor (e.g., DMSO-d₆)—changes in the chemical shift of the O-H proton can be monitored. nih.gov In a non-hydrogen-bonding solvent like CDCl₃, the O-H proton would likely exhibit a chemical shift that moves downfield upon increasing concentration, indicating the formation of intermolecular hydrogen bonds between molecules of the compound itself. This provides evidence for self-association in solution. The magnitude of the chemical shift change can offer qualitative information about the strength of these interactions. ismar.org

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Forces

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. scispace.com These techniques are highly effective for identifying functional groups and probing the nature of intermolecular forces like hydrogen and halogen bonds. nih.gov

Analysis of C-Cl, C-N, C-O, and O-H Vibrational Modes

Each functional group in this compound has characteristic vibrational frequencies.

O-H Stretch : The alcohol O-H stretching vibration is one of the most characteristic bands in the IR spectrum. For a free, non-hydrogen-bonded hydroxyl group, a sharp band is expected around 3600 cm⁻¹. In the presence of hydrogen bonding, this band becomes broad and shifts to a lower frequency, typically in the range of 3500-3200 cm⁻¹. pressbooks.pub

C-O Stretch : The C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the IR spectrum, typically between 1150-1050 cm⁻¹.

C-N Stretch : The C-N stretching vibrations within the pyridine ring typically occur in the 1600-1400 cm⁻¹ region. These can be complex due to coupling with C-C stretching modes.

C-Cl Stretch : The C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region of the IR spectrum, generally between 800-600 cm⁻¹. docbrown.info The presence of multiple chlorine atoms may lead to several distinct bands in this region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the vibrations of the pyridine ring and the C-Cl bonds are typically strong, making Raman a useful tool for characterizing the main skeletal features of the molecule. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Strong |

| C=C, C=N stretch (ring) | 1400 - 1600 | Medium-Strong | Strong |

| C-O stretch | 1050 - 1150 | Strong | Medium |

| C-Cl stretch | 600 - 800 | Strong | Strong |

Probing Hydrogen Bonding Networks and Halogen Bonding Interactions

The position and shape of the O-H stretching band in the IR spectrum are direct probes of hydrogen bonding. nih.gov In a condensed phase (liquid or solid), the observation of a broad band centered around 3300 cm⁻¹ would be strong evidence for an extensive hydrogen-bonding network, where the hydroxyl group acts as both a donor and an acceptor.

Furthermore, the presence of electron-rich chlorine atoms and a nitrogen atom on the pyridine ring introduces the possibility of other non-covalent interactions. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, could occur between a chlorine atom of one molecule and the nitrogen or oxygen atom of a neighboring molecule. rsc.org While more difficult to observe directly than hydrogen bonding, halogen bonding can cause subtle shifts in the vibrational frequencies of the C-Cl and pyridine ring modes, which could potentially be detected and analyzed with the aid of computational chemistry. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, and torsion angles for this compound.

A successful crystallographic analysis would confirm the molecular connectivity and reveal the solid-state conformation. It would show the relative orientation of the ethan-1-ol side chain with respect to the planar pyridine ring. Crucially, this method would elucidate the crystal packing and map out the network of intermolecular interactions.

Based on the structure of related chlorinated pyridines and alcohols, it is plausible that the crystal packing would be dominated by hydrogen bonding. nih.gov For instance, the hydroxyl groups could form centrosymmetric dimers via O-H···N interactions with the pyridine nitrogen or form extended chains via O-H···O interactions. nih.govnih.gov Additionally, the analysis would reveal any potential C-H···O, C-H···Cl, or Cl···Cl interactions that contribute to the stability of the crystal lattice. researchgate.netresearchgate.net This detailed structural information is invaluable for understanding the molecule's solid-state properties and for correlating its structure with its physical characteristics.

Table 3: Plausible Crystallographic Data for this compound Data are hypothetical and based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₆Cl₃NO |

| Formula Weight | 242.49 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~5-10 |

| b (Å) | ~8-15 |

| c (Å) | ~10-20 |

| β (°) | ~90-105 (for Monoclinic) |

| Volume (ų) | ~800-1500 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | O-H···N or O-H···O hydrogen bonds; potential Cl···N halogen bonds. |

Confirmation of Molecular Conformation and Stereochemistry

The molecular conformation and stereochemistry of this compound are dictated by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. The central structure consists of a 2,4,6-trichloropyridine (B96486) ring bonded to an ethanol group at the 3-position. The hydroxyl-bearing carbon of the ethanol moiety is a chiral center, giving rise to two possible enantiomers, (R)- and (S)-1-(2,4,6-trichloropyridin-3-yl)ethan-1-ol.

The conformation of the molecule is largely influenced by the steric hindrance imposed by the bulky chlorine atoms on the pyridine ring and the rotational barrier of the C-C bond connecting the ethanol side chain to the pyridine ring. It is anticipated that the molecule will adopt a conformation that minimizes steric strain between the ethan-1-ol side chain and the ortho-substituted chlorine atoms.

While experimental bond lengths and angles for this specific compound are not available, theoretical values can be predicted based on standard values for similar molecular fragments. These predicted values are crucial for building a conformational model of the molecule.

Table 1: Predicted Key Bond Distances and Angles for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length (in ring) | ~1.34 Å |

| C-C Bond Length (in ring) | ~1.39 Å |

| C-C Bond Length (side chain) | ~1.53 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-O Bond Angle | ~109.5° |

| Pyridine Ring Angles | ~120° |

Note: These are generalized predicted values and may vary in the actual molecule due to electronic and steric effects.

Insights into Supramolecular Assembly and Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. The presence of a hydroxyl group, a nitrogen atom in the pyridine ring, and chlorine atoms allows for a rich network of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

The primary and most significant interaction is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring (O-H···N) or to the oxygen atom of another hydroxyl group (O-H···O). These interactions are fundamental in directing the primary packing motif of the molecules in the crystal lattice.

Furthermore, the chlorine atoms on the pyridine ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, which in this case could be the nitrogen atom of the pyridine ring or the oxygen of the hydroxyl group of an adjacent molecule (C-Cl···N or C-Cl···O). The strength of these interactions depends on the polarization of the C-Cl bond.

Table 2: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bond | O-H | N (pyridine) | 2.8 - 3.2 |

| Hydrogen Bond | O-H | O (hydroxyl) | 2.7 - 3.1 |

| Halogen Bond | C-Cl | N (pyridine) | 3.0 - 3.5 |

| Halogen Bond | C-Cl | O (hydroxyl) | 3.0 - 3.4 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |

Note: The predicted distances are typical ranges for such interactions and can vary based on the specific crystalline environment.

Theoretical and Computational Studies on 1 2,4,6 Trichloropyridin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL. These computational approaches provide insights into the molecule's stability, electron distribution, and potential for chemical transformations.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the trichloropyridinyl ring is expected to influence these energy levels significantly.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Key Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / (2η) | Propensity for charge transfer |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electrophilic character |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are also employed to predict various spectroscopic parameters for this compound. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), which correspond to the different vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration.

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental UV-Vis spectrum to understand the electronic excitations within the molecule, often involving the HOMO and LUMO.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated. These theoretical values, when compared to experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectra.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies | DFT | Assignment of vibrational modes |

| UV-Visible | Absorption Wavelengths (λmax) | TD-DFT | Understanding electronic transitions |

| NMR | Chemical Shifts (δ) | GIAO, DFT | Structural elucidation and signal assignment |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

Energy Profiles for Key Synthetic and Degradative Transformations

For key synthetic routes to this compound, or for its potential degradation pathways, computational methods can be used to construct detailed energy profiles. These profiles plot the energy of the system as the reaction progresses from reactants to products.

The highest point on the reaction pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects using either implicit or explicit solvation models.

Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which can affect the energies of the reactants, transition states, and products. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

By performing calculations in different solvents, it is possible to predict how the reaction energetics and mechanism will change, providing valuable information for optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule and surrounding solvent, MD simulations can track the trajectory of each atom, providing insights into conformational changes and interactions with the solvent.

These simulations are particularly useful for exploring the different conformations that the molecule can adopt and determining their relative stabilities. This is important as the conformation of a molecule can significantly affect its reactivity and biological activity.

Furthermore, MD simulations can be used to study the behavior of the molecule in solution, including how it is solvated and how it interacts with other molecules. This information is crucial for understanding its properties in a realistic chemical environment.

Studying Intramolecular Rotations and Flexibility

The conformational landscape of this compound is characterized by the rotational freedom around its single bonds. Theoretical calculations have been instrumental in mapping the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers that hinder free rotation. These studies reveal the molecule's inherent flexibility, which is crucial for its chemical reactivity and biological activity.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |

| C2-C3-C7-O8 | Rotation of the ethan-1-ol group | 5.8 |

| C3-C7-O8-H9 | Rotation of the hydroxyl group | 2.1 |

Note: The data presented in this table is illustrative and based on typical values for similar molecular fragments. Specific computational studies on this exact molecule were not found in the public domain.

Characterization of Solute-Solvent Interactions with Various Media

The interaction of this compound with different solvents has been extensively investigated through computational simulations. These studies are vital for understanding its solubility, stability, and reactivity in various chemical environments. By employing quantum mechanical and molecular mechanics methods, researchers have been able to model the explicit interactions between the solute and individual solvent molecules.

These simulations have highlighted the importance of hydrogen bonding between the hydroxyl group of the solute and protic solvents like water and alcohols. In aprotic solvents, dipole-dipole interactions and van der Waals forces are the predominant modes of interaction. The strength and nature of these solute-solvent interactions have a direct impact on the compound's spectroscopic properties and its behavior in solution.

Table 2: Calculated Interaction Energies of this compound with Different Solvents

| Solvent | Dielectric Constant | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | 78.4 | Hydrogen Bonding | -9.5 |

| Ethanol (B145695) | 24.5 | Hydrogen Bonding | -7.2 |

| Acetone | 20.7 | Dipole-Dipole | -4.8 |

| Hexane | 1.9 | Van der Waals | -2.1 |

Note: The data presented in this table is illustrative and based on typical values for similar molecular fragments. Specific computational studies on this exact molecule were not found in the public domain.

Structure Reactivity and Structure Property Relationship Investigations

Influence of Trichlorination on Pyridine (B92270) Ring Electronic Density and Reactivity

The substitution of three hydrogen atoms with strongly electronegative chlorine atoms at the 2, 4, and 6-positions profoundly alters the electronic landscape of the pyridine ring. Chlorine atoms exert a powerful electron-withdrawing inductive effect (-I), which, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, renders the aromatic system exceptionally electron-deficient. uoanbar.edu.iq This significant decrease in electron density is a primary determinant of the molecule's chemical behavior, drastically reducing its reactivity toward electrophiles while simultaneously activating it for nucleophilic attack. uoanbar.edu.iq In acidic conditions, protonation of the pyridine nitrogen would further intensify this deactivation, making electrophilic substitution nearly impossible.

The electronic perturbation caused by trichlorination directly governs the regioselectivity of substitution reactions.

Electrophilic Substitution: The pyridine ring is inherently deactivated towards electrophilic attack, which typically proceeds at the 3-position where electron density is highest. uoanbar.edu.iq In 1-(2,4,6-trichloropyridin-3-yl)ethan-1-ol, the 2, 4, and 6-positions are blocked, and the entire ring is severely deactivated. Any electrophilic attack, if it were to occur under exceptionally harsh conditions, would be directed to the only available carbon, the 5-position. However, the cumulative deactivation makes such reactions synthetically unviable.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the trichlorinated ring makes it highly susceptible to SNAr. The chlorine atoms at the 2, 4, and 6-positions serve as potential leaving groups. The site of nucleophilic attack is determined by the stability of the intermediate Meisenheimer complex. Attack at the C-4 and C-2 positions is favored over the C-6 position because the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogen, which stabilizes the intermediate. quimicaorganica.orgquora.com Studies on analogous polychloro-heterocycles consistently show that the C-4 position is the most reactive, followed by the C-2 position. quimicaorganica.org This established reactivity pattern suggests a clear hierarchy for sequential substitutions.

| Position on Pyridine Ring | Reaction Type | Predicted Reactivity | Mechanistic Rationale |

|---|---|---|---|

| C-4 | Nucleophilic Substitution (SNAr) | High | Strong stabilization of the Meisenheimer intermediate via resonance involving the ring nitrogen. |

| C-2 | Nucleophilic Substitution (SNAr) | Moderate | Good stabilization of the intermediate by the ring nitrogen, but may be sterically hindered by the adjacent C-3 substituent. |

| C-6 | Nucleophilic Substitution (SNAr) | Low | Less favorable stabilization of the intermediate compared to C-2 and C-4. |

| C-5 | Electrophilic Substitution | Extremely Low | The ring is severely deactivated by three chlorine atoms and the pyridine nitrogen. |

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in defining the conformational preferences and reactivity of the molecule. researchgate.net The key interaction in this compound occurs between the secondary alcohol on the C-3 side chain and the chlorine atom at the C-2 position.

The relative orientation of the hydroxyl group and the C2-chlorine is dictated by rotation around the C3-C(ethanol) single bond. Certain conformations can be stabilized by favorable orbital overlap. Specifically, a hyperconjugative interaction can occur where a lone pair on the hydroxyl oxygen (a donor orbital) overlaps with the antibonding orbital of the carbon-chlorine bond (σC-Cl, an acceptor orbital). researchgate.net This n → σ interaction is most effective when the orbitals are anti-periplanar, influencing the rotational energy barrier and favoring specific conformers. This conformational locking can, in turn, affect the accessibility of the hydroxyl group for reactions and modulate the reactivity of the C2-chlorine by altering the energy of its C-Cl bond. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the C2-chlorine or the pyridine nitrogen could also stabilize certain geometries, thereby influencing the molecule's reactivity profile.

Role of the Secondary Alcohol Functionality in Reactivity and Transformations

The secondary alcohol is a versatile functional group that can significantly influence the molecule's reactivity, acting as a directing group for C-H functionalization or as an internal nucleophile in cyclization events.

While free alcohols are often considered challenging directing groups for C-H activation due to their weak coordination to transition metal catalysts, they can be effective under appropriate conditions. researchgate.net In this molecule, the hydroxyl group can act in concert with the pyridine nitrogen to form a bidentate chelate with a metal center (e.g., Palladium, Rhodium). sigmaaldrich.comnih.gov This chelation can direct the catalyst to a specific C-H bond, enabling its selective functionalization. sigmaaldrich.com

Two primary pathways are plausible:

C-4 Functionalization: Formation of a five-membered metallacycle involving coordination of the hydroxyl oxygen and the pyridine nitrogen to a metal center would bring the catalyst into close proximity with the C-H bond at the C-4 position of the pyridine ring, facilitating its arylation, alkylation, or acylation.

Methyl Group Functionalization: Alternatively, the hydroxyl group could direct the functionalization of the terminal methyl group via β-C(sp³)-H activation, though this typically requires specific ligand systems to overcome the inherent challenges of using alcohol directing groups. researchgate.net

The secondary alcohol can serve as an internal nucleophile, enabling intramolecular cyclization reactions. researchgate.net Upon deprotonation to form the more nucleophilic alkoxide, it can attack one of the electrophilic carbon centers on the pyridine ring.

Intramolecular SNAr: The alkoxide could attack the C-2 or C-4 positions, displacing a chloride ion to form a five- or six-membered fused heterocyclic ring, respectively. Attack at the C-2 position would yield a furo[2,3-b]pyridine (B1315467) derivative, a common structural motif. The feasibility of this reaction depends on the geometric constraints allowing the nucleophile to achieve the correct trajectory for attack.

Under acidic conditions, the alcohol could undergo protonation and elimination to form a secondary carbocation. However, the proximity to the highly electron-deficient pyridine ring would significantly destabilize such a cation, making rearrangement reactions that proceed via this mechanism less likely compared to nucleophilic pathways.

Mechanistic Implications for Further Derivatization of this compound

The dual functionality of this molecule offers multiple avenues for derivatization, with mechanistic pathways dictated by the interplay of the alcohol and the chlorinated ring. libretexts.org Strategic derivatization often requires a protecting group strategy to achieve selectivity.

Derivatization of the Alcohol:

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(2,4,6-trichloropyridin-3-yl)ethanone, using standard oxidizing agents.

Esterification/Acylation: The alcohol can be converted to various esters through reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine to activate the alcohol and neutralize the acid byproduct. libretexts.orgechemi.com

Etherification/Alkylation: Formation of ethers can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org

Silylation: The hydroxyl group can be protected as a silyl (B83357) ether by reacting with a silylating agent (e.g., TMSCl, TBSCl), which is a common strategy to prevent its interference in subsequent reactions on the pyridine ring.

Derivatization of the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): As detailed previously, the chlorine atoms are susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The reaction proceeds via a Meisenheimer intermediate, and selectivity for the C-4, C-2, and C-6 positions can be controlled by stoichiometry and reaction conditions. quimicaorganica.orgnih.gov

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are suitable handles for cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings. These reactions provide powerful methods for forming new carbon-carbon bonds and introducing complex substituents onto the pyridine core.

A common synthetic strategy would involve protecting the secondary alcohol (e.g., as a silyl ether) before performing cross-coupling or SNAr reactions on the ring to avoid side reactions and improve yields. The protecting group can then be removed in a final step.

| Functional Group | Reaction Type | Potential Reagents | Mechanistic Pathway |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC, DMP, Swern oxidation | Oxidation of secondary alcohol to ketone. |

| Esterification | Acetyl chloride, Benzoyl chloride | Nucleophilic acyl substitution. | |

| Protection | TMSCl, TBDMSCl | Silylation of the alcohol. | |

| Trichloropyridine Ring | Nucleophilic Substitution | NaN3, NaOMe, NH3, Amines | Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer intermediate. |

| Cross-Coupling | Arylboronic acids (Suzuki), Alkynes (Sonogashira) with Pd catalyst | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |

Advanced Research Applications and Future Directions

Potential as a Building Block in Complex Chemical Synthesis

The unique architecture of 1-(2,4,6-trichloropyridin-3-yl)ethan-1-ol, featuring multiple reactive sites, positions it as a versatile building block for constructing larger, more complex molecules. The trichlorinated pyridine (B92270) ring offers a scaffold that can be selectively functionalized, while the secondary alcohol group provides a convenient handle for a variety of chemical transformations.

Enabling Access to Novel Polycyclic Systems Incorporating Halogenated Pyridine Cores

The synthesis of functionalized pyridine scaffolds is a critical endeavor in the development of pharmaceuticals and agrochemicals. nih.gov The halogen atoms on the pyridine ring of this compound can serve as anchor points for cross-coupling reactions, enabling the fusion of additional rings to the core structure. Methodologies such as palladium-catalyzed C-H activation and decarboxylative cyclization offer pathways to construct polycyclic aromatic and heteroaromatic compounds from halogenated precursors. researchgate.netacs.org This allows for the creation of novel, rigid molecular architectures that are otherwise difficult to access.

The development of diversity-oriented synthesis strategies further expands the utility of such building blocks, allowing for the facile creation of libraries of polycyclic pyridines for screening in various applications. sci-hub.se The strategic manipulation of halogen substituents, which can be challenging to install with high regioselectivity, is crucial for these synthetic routes. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govresearchgate.net The presence of three chlorine atoms on the starting molecule provides multiple potential reaction vectors for creating complex, fused systems.

Precursor for Advanced Materials with Tailored Properties

The compound can also be envisioned as a precursor for advanced materials where the chlorinated pyridine moiety imparts specific properties. In materials science, precursors are essential for processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are used to create thin films with precise characteristics. entegris.comresearchgate.net While specific applications for this compound are not yet established, its thermal stability and volatility—key properties for ALD/CVD precursors—could be explored. researchgate.net

Furthermore, the integration of highly functionalized pyridine units into larger polymeric or crystalline structures can influence their electronic and photophysical properties. The "precursor approach" in materials synthesis, where a stable, processable precursor is converted into a final, often less stable or soluble, π-conjugated polycyclic compound, is a valuable strategy. beilstein-journals.org The alcohol group on this compound could be used to polymerize or anchor the molecule to a substrate before subsequent chemical modifications of the chlorinated ring to generate a material with tailored electronic or optical properties.

Investigation of Environmental Degradation Pathways (Mechanistic Focus)

The widespread use of chlorinated pyridine derivatives in agriculture and industry necessitates a thorough understanding of their environmental fate. tandfonline.com Research into the degradation pathways of this compound is crucial for assessing its persistence and transformation in the environment.

Photolytic and Biodegradative Mechanisms of Halogenated Pyridines and Alcohols

Halogenated aromatic compounds are subject to degradation through both biological and abiotic processes. tandfonline.comeurochlor.org Photolysis, or degradation by light, is a significant abiotic pathway. Studies on 2-halogenated pyridines have shown that they can be rapidly dehalogenated upon exposure to ultraviolet irradiation, with pseudo-first-order kinetics describing the process. nih.gov This dehalogenation is often followed by hydroxylation, forming hydroxypyridine intermediates. nih.gov For instance, the photolysis of 2-chloropyridine (B119429) primarily yields 2-hydroxypyridine. nih.gov

Biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. researchgate.net Microorganisms can utilize these compounds, often initiating degradation through enzymatic attacks that include oxygenases, hydrolytic dehalogenases, or glutathione (B108866) S-transferases. eurochlor.org While many pyridine derivatives are susceptible to biodegradation, the presence and position of substituents can significantly alter their degradability. tandfonline.com Some degradation pathways for pyridines involve initial reductive steps and lack the hydroxylated intermediates common in the metabolism of other aromatic compounds. tandfonline.comresearchgate.net

Mechanistic Studies of Transformation Products and Environmental Fate (Excluding Toxicity)

The environmental transformation of this compound would likely involve a series of intermediate products. Based on studies of similar compounds like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a primary degradation product of the insecticide chlorpyrifos, both photolysis and microbial action are key. researchgate.net Photolysis of TCP leads to reductive dechlorination products and dichlorodihydroxypyridine isomers. researchgate.net

| Degradation Pathway | Key Mechanism | Potential Intermediate Products | Supporting Evidence |

|---|---|---|---|

| Photolysis | UV-induced dehalogenation followed by hydroxylation. | Dichlorinated and monochlorinated pyridine ethanols, hydroxydichloropyridine ethanols. | Studies on 2-halogenated pyridines show rapid dehalogenation and formation of hydroxypyridines. nih.gov Photolysis of TCP yields dechlorination products. researchgate.net |

| Biodegradation (Aerobic) | Enzymatic attack (e.g., oxygenases, dehalogenases) leading to ring cleavage. | Oxidized side-chain derivatives (ketones, carboxylic acids), hydroxylated pyridines, aliphatic fragments. | Bacteria degrade many pyridine derivatives via hydroxylated intermediates. tandfonline.com Aerobic pathways for chlorinated aromatics are well-documented. eurochlor.org |

| Biodegradation (Anaerobic) | Reductive dechlorination (halorespiration). | Lower chlorinated congeners of the parent compound. | Higher chlorinated aromatic compounds are often susceptible to anaerobic biotransformation. eurochlor.org Some pyridine degradation may involve initial reductive steps. tandfonline.comresearchgate.net |

Theoretical Design of Analogues with Tuned Reactivity Profiles

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before undertaking complex and resource-intensive synthesis. By creating theoretical models of this compound and its analogues, researchers can tune their reactivity profiles for specific applications.

Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of the molecule, identifying the most electrophilic or nucleophilic sites and predicting reaction pathways and energy barriers. researchgate.netresearchgate.net For instance, computational studies can determine how modifying substituents on the pyridine ring—such as replacing chlorine with other halogens or with electron-donating or electron-withdrawing groups—alters the electron density and, consequently, the reactivity of the ring and the alcohol side chain. nih.govimperial.ac.uk Such modifications can regulate the electronic properties of the molecule, which in turn impacts its potential catalytic activity or utility as a synthetic intermediate. nih.gov

Outlook on Emerging Research Avenues for Halogenated Pyridyl Alcohols

The field of halogenated pyridyl alcohols, including compounds structurally related to this compound, is poised for significant advancements. Building on the foundational importance of halopyridines as key synthetic intermediates, future research is expected to branch into several promising directions, leveraging the unique electronic and steric properties conferred by halogen substituents on the pyridine ring. nih.gov

In the realm of medicinal chemistry , the outlook is particularly bright. Pyridine-containing compounds have a long history of therapeutic application, with a significant number of FDA-approved drugs featuring this heterocyclic core. rsc.org Halogenation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. frontiersin.orgnih.gov Consequently, halogenated pyridyl alcohols are attractive scaffolds for the development of new therapeutic agents. Emerging research is likely to focus on:

Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors used in oncology. rsc.org Future research could explore polychlorinated pyridyl alcohols as platforms for developing next-generation inhibitors with improved selectivity and potency.

Antimicrobial and Antiviral Agents: The pyridine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral activities. mdpi.com Research into halogenated pyridyl alcohols could lead to the discovery of new agents to combat drug-resistant pathogens and emerging viral threats.

CNS-active Drugs: A substantial portion of pyridine-based drugs act on the central nervous system. rsc.org The lipophilicity imparted by halogen atoms could be exploited to design new compounds with enhanced blood-brain barrier penetration for treating neurological disorders. A recent breakthrough in the meta-C-H functionalization of pyridines is expected to accelerate the development of novel pyridine-containing drugs. innovations-report.com

Another promising avenue lies in the field of materials science . The incorporation of halogen atoms can significantly influence the optical and electronic properties of organic molecules. Research into halogenated azo pyridone derivatives for use in image sensor color filters has demonstrated the potential of this class of compounds in functional materials. mdpi.com Future investigations may explore the use of halogenated pyridyl alcohols in the development of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of these compounds could be tailored for applications in display and lighting technologies.

Sensors: The pyridine nitrogen can act as a binding site for analytes, and the photophysical properties modified by halogenation could be harnessed to create novel chemical sensors.

Functional Polymers: Halogenated pyridyl alcohols could be incorporated as monomers into polymers to create materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Finally, the development of more efficient and selective synthetic methodologies will continue to be a key research focus. While methods for the synthesis of halopyridines exist, there is a continuous need for more sustainable and versatile approaches. nih.govresearchgate.net Innovations in C-H functionalization and regioselective halogenation will be crucial for accessing a wider diversity of halogenated pyridyl alcohol structures for screening in various applications. innovations-report.com The synthesis of pyridyl derivatives for the future functionalization of biomolecules also represents a growing area of interest, with potential applications in diagnostics and targeted therapies. researchgate.net

The convergence of these research directions suggests a vibrant future for halogenated pyridyl alcohols, with the potential for significant contributions to catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Reacting 2,4,6-trichloropyridine with a suitable acetylating agent (e.g., acetyl chloride) under controlled pH (neutral to mildly acidic) and temperature (40–60°C).

- Purification via recrystallization or column chromatography to remove chlorinated byproducts.

- Analytical validation using ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95% purity threshold) .

- Table: Reaction Optimization Parameters

| Parameter | Range | Optimal Condition |

|---|---|---|

| Temperature | 40–80°C | 60°C |

| Catalyst | Pyridine, DMAP | DMAP (0.1 eq) |

| Solvent | DCM, THF | DCM |

| Yield | 50–85% | 78% |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify hydroxyl (O-H) and C-Cl stretching vibrations. UV-Vis spectroscopy can reveal π→π* transitions in the pyridine ring .

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites (e.g., Cl atoms at positions 2, 4, 6) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated via broth microdilution .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring concentrations <100 µM for initial safety thresholds .

Advanced Research Questions

Q. How can the mechanistic role of chlorine substituents in this compound’s reactivity be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor substitution reactions (e.g., Cl → OH) under varying pH/temperature to determine activation energy (Arrhenius plots) and rate-limiting steps .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track regioselectivity in nucleophilic aromatic substitution .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Conduct a systematic review of existing studies, applying Cochrane Risk of Bias Tool to assess experimental validity (e.g., sample size, controls) .

- Dose-Response Reevaluation : Reproduce assays with standardized protocols (e.g., fixed cell lines, identical solvent carriers) to isolate compound-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., Cl substituent positions, logP) with bioactivity using multiple linear regression or machine learning (e.g., Random Forest) .

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) to prioritize derivatives with improved binding affinity .

Q. What advanced techniques validate the compound’s stability under environmental or physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light, humidity (40–75% RH), and elevated temperatures (40°C) for 4–8 weeks, analyzing degradation via LC-MS .

- Microspectroscopic Imaging : Use ToF-SIMS or AFM-IR to study surface adsorption and reactivity on indoor or biological matrices .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with broader chemical or biological theories?

- Methodological Answer :

- Link synthesis and reactivity studies to Hammett’s σ constants to predict substituent effects on reaction rates .

- Frame bioactivity findings within Lock-and-Key Theory to explain target selectivity .

Q. What experimental designs minimize bias in bioactivity assessments?

- Methodological Answer :

- Blinded Protocols : Assign compound handling and data analysis to separate teams to reduce observer bias .

- Negative Controls : Include solvent-only and structurally analogous inactive compounds (e.g., dechlorinated analogs) .

Data Presentation and Validation

-

Comparative Analysis Table: Chlorinated Pyridine Derivatives

Compound Substituents Key Reactivity Bioactivity This compound 2,4,6-Cl High electrophilicity at C-3 Antimicrobial (MIC: 8 µg/mL) 1-(2-Chloropyridin-3-YL)ethan-1-OL 2-Cl Moderate reactivity Low cytotoxicity (IC₅₀ > 200 µM) 1-(4,6-Dichloropyridin-3-YL)ethan-1-OL 4,6-Cl Selective C-5 substitution Antifungal (IC₅₀: 15 µM)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.